CC-8490, also known as custirsen sodium or OGX-011, is an investigational drug primarily aimed at cancer treatment. It is classified as an antisense oligonucleotide, specifically designed to inhibit the expression of clusterin, a protein associated with cancer progression and resistance to therapy. This compound represents a second-generation phosphorothioate antisense oligonucleotide, enhancing stability and efficacy compared to first-generation oligonucleotides. CC-8490 has shown promise in preclinical studies and clinical trials, particularly for metastatic prostate cancer, where it aims to reduce tumor growth and improve patient outcomes.
CC-8490 is synthesized from nucleotides through solid-phase synthesis, which allows for the sequential addition of nucleotides to form the desired oligonucleotide chain. This method is crucial for producing high-purity antisense oligonucleotides efficiently. The compound is classified under the broader category of nucleic acid-based therapeutics, focusing on its role in oncology as a targeted therapy against specific cancer-related proteins.
The synthesis of CC-8490 involves several key steps typical for phosphorothioate oligonucleotides:
The synthesis process includes:
The molecular structure of CC-8490 consists of a sequence of nucleotides with specific modifications that enhance its therapeutic properties. The chemical formula includes a backbone modified with phosphorothioate groups, which provide increased resistance to nucleases.
The structural analysis typically employs techniques such as:
CC-8490 undergoes specific biochemical interactions within biological systems:
The reaction kinetics can be analyzed using:
CC-8490 exerts its therapeutic effects through a well-defined mechanism:
Clinical studies have demonstrated that reduced clusterin levels correlate with improved responses to chemotherapy in various cancers.
Relevant analyses include:
CC-8490 is primarily explored for its applications in oncology:
Research continues to explore additional therapeutic applications beyond oncology, leveraging its unique mechanism of action against various diseases characterized by dysregulated protein expression.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0